(2-o-Tolyl-ethyl)-hydrazine hydrochloride
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Overview
Description
(2-o-Tolyl-ethyl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to an o-tolyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-o-Tolyl-ethyl)-hydrazine hydrochloride typically involves the reaction of o-tolyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Starting Materials: o-Tolyl ethyl ketone, hydrazine hydrate, hydrochloric acid.
Reaction Conditions: Reflux the mixture of o-tolyl ethyl ketone and hydrazine hydrate in ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-o-Tolyl-ethyl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(2-o-Tolyl-ethyl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-o-Tolyl-ethyl)-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- Benzylhydrazine hydrochloride
- Methylhydrazine hydrochloride
Comparison
(2-o-Tolyl-ethyl)-hydrazine hydrochloride is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other hydrazine derivatives.
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-8-4-2-3-5-9(8)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H |
InChI Key |
VDFZPHLRVHMHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCNN.Cl |
Origin of Product |
United States |
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